An In-depth Technical Guide on Thione-Thiol Tautomerism in 4-Phenyl-5-pyridin-3-yl-4H-triazole-3-thiol Derivatives
An In-depth Technical Guide on Thione-Thiol Tautomerism in 4-Phenyl-5-pyridin-3-yl-4H-triazole-3-thiol Derivatives
An In-depth Technical Guide on Thione-Thiol Tautomerism in 4-Phenyl-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, anticancer, and antiviral properties.[1][2] A critical, yet often nuanced, aspect of their chemistry is the phenomenon of thione-thiol tautomerism, an equilibrium between a thione (=S) and a thiol (-SH) form. This equilibrium can profoundly influence a molecule's physicochemical properties, receptor interactions, and ultimately, its pharmacological profile. This guide provides a comprehensive examination of thione-thiol tautomerism in a specific, medicinally relevant class of compounds: 4-Phenyl-5-pyridin-3-yl-4H-[3][4][1]triazole-3-thiol derivatives. We will delve into the synthetic methodologies, advanced analytical techniques for characterization, and the computational approaches used to predict and understand this dynamic process.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the rapid interconversion of structural isomers, is a fundamental concept in organic chemistry with significant implications for drug discovery.[5] For 1,2,4-triazole-3-thiol derivatives, the position of the thione-thiol equilibrium can dictate the molecule's ability to act as a hydrogen bond donor or acceptor, its lipophilicity, and its overall three-dimensional shape. These factors are paramount for effective drug-receptor binding. The theory of tautomeric transformations provides a framework for understanding the diverse forms in which organic compounds can exist.[3] Many biologically active substances participate in these transformations.[3] The 1,2,4-triazole nucleus, in particular, is considered a "privileged structure" in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding.[2]
This guide will focus on derivatives bearing a phenyl group at the 4-position and a pyridin-3-yl group at the 5-position of the triazole ring. These substitutions are of particular interest due to their prevalence in pharmacologically active molecules and their potential to modulate the electronic and steric properties of the triazole core, thereby influencing the tautomeric preference.
Synthetic Pathways and Rationale
The synthesis of 4-Phenyl-5-pyridin-3-yl-4H-[3][4][1]triazole-3-thiol derivatives typically proceeds through a multi-step sequence, beginning with the appropriate carboxylic acid or its ester. A common and effective strategy involves the following key transformations:
Synthesis of the Core Intermediate: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
A widely adopted method for constructing the 4-amino-5-substituted-1,2,4-triazole-3-thiol core involves the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate.[6]
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol [6]
-
Hydrazide Formation: Benzoic acid is converted to its corresponding hydrazide by reaction with hydrazine hydrate.
-
Potassium Dithiocarbazinate Salt Formation: The resulting benzoic acid hydrazide is treated with carbon disulfide in an alkaline ethanolic solution to yield the potassium dithiocarbazinate salt.
-
Cyclization: The potassium salt is then cyclized by refluxing with an excess of hydrazine hydrate to afford 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
The rationale behind this pathway lies in the stepwise construction of the triazole ring, with the dithiocarbazinate serving as a key intermediate that incorporates the necessary nitrogen and sulfur functionalities.
Introduction of the Pyridin-3-yl Moiety
The pyridin-3-yl group is typically introduced at the 5-position of the triazole ring. One common method involves starting with nicotinic acid (pyridine-3-carboxylic acid) and following a similar synthetic route as described above for the phenyl-substituted analogue.
Elucidating the Tautomeric Equilibrium: A Multi-faceted Approach
Determining the predominant tautomeric form, and the equilibrium between the thione and thiol isomers, requires a combination of experimental and computational techniques. In the solid state, the thione form is often favored, while in solution, a dynamic equilibrium exists.[7]
Spectroscopic Analysis
3.1.1. UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying tautomeric equilibria in solution, as the thione and thiol forms exhibit distinct electronic transitions.[8][9] The position of the absorption maxima can be sensitive to solvent polarity, providing insights into the relative stabilization of each tautomer.[9][10] Generally, the thione form exhibits a characteristic n→π* transition at a longer wavelength compared to the π→π* transitions of the thiol form.[10] By comparing the spectra of the target compound in solvents of varying polarity with those of "locked" N-methyl (thione) and S-methyl (thiol) derivatives, a qualitative and sometimes quantitative assessment of the tautomeric equilibrium can be made.[11]
Experimental Protocol: UV-Vis Spectroscopic Analysis of Tautomerism [10]
-
Sample Preparation: Prepare dilute solutions of the 1,2,4-triazole-3-thiol derivative in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (typically 200-450 nm).
-
Data Analysis: Analyze the spectra for characteristic absorption bands corresponding to the thione and thiol tautomers. Shifts in the absorption maxima with solvent polarity can indicate the preferential stabilization of one tautomer.
3.1.2. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[5][12] Key nuclei to probe include ¹H, ¹³C, and ¹⁵N.[13] The chemical shifts of protons and carbons attached to or near the tautomerizing functional group are particularly informative. In many cases, if the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer can be observed.[14] The relative integration of these signals provides a direct measure of the tautomeric ratio.[14]
Key NMR Observables:
-
¹H NMR: The presence of a broad signal for the N-H proton in the thione form and a sharper signal for the S-H proton in the thiol form. The chemical shift of the proton on the triazole ring can also be indicative of the dominant tautomer.
-
¹³C NMR: The chemical shift of the C=S carbon in the thione form is typically found further downfield compared to the C-S carbon in the thiol form.
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium [14]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Spectral Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify and assign the resonances corresponding to each tautomer. Integrate the signals of non-exchangeable protons unique to each tautomer to determine their relative populations and calculate the equilibrium constant (Keq).
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[15] This technique allows for the precise determination of bond lengths, which can definitively distinguish between the C=S double bond of the thione tautomer and the C-S single bond of the thiol tautomer.[16] Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding, which can play a crucial role in stabilizing a particular tautomeric form in the crystal lattice.[15] It's important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.[7]
Experimental Protocol: Single-Crystal X-ray Crystallography [15]
-
Crystal Growth: Grow single crystals of the 1,2,4-triazole derivative suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates and bond parameters.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying thione-thiol tautomerism.[4][17] These methods allow for the calculation of the relative energies of the tautomers, providing a prediction of the most stable form in the gas phase.[4] By incorporating solvent models, the influence of the solvent on the tautomeric equilibrium can also be investigated.[18]
Computational Workflow: DFT Analysis of Tautomerism [17]
-
Structure Building: Construct the 3D structures of both the thione and thiol tautomers using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[19]
-
Energy Calculation: Calculate the electronic energies of the optimized structures. The tautomer with the lower energy is predicted to be the more stable form.
-
Solvent Effects: To model the solution phase, employ a continuum solvation model (e.g., PCM) during the energy calculations.
Factors Influencing the Thione-Thiol Equilibrium
The position of the thione-thiol equilibrium is influenced by a delicate interplay of several factors:
-
Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of the phenyl and pyridyl substituents can influence the acidity of the N-H and S-H protons and the stability of the respective conjugate bases, thereby shifting the equilibrium.
-
Solvent Polarity and Hydrogen Bonding: Polar protic solvents can stabilize the more polar thione tautomer through hydrogen bonding.[8][18]
-
Temperature: Changes in temperature can alter the equilibrium constant, and variable-temperature NMR studies can provide thermodynamic parameters for the tautomerization process.[5]
-
Solid-State Packing: In the crystalline state, intermolecular forces, particularly hydrogen bonding, can lock the molecule into a specific tautomeric form.[15]
Data Presentation and Visualization
Tabulated Spectroscopic and Computational Data
| Compound | Tautomeric Form | ¹H NMR (δ, ppm, DMSO-d₆) | ¹³C NMR (δ, ppm, DMSO-d₆) | Calculated Relative Energy (kcal/mol, Gas Phase) |
| 4-Phenyl-5-pyridin-3-yl-4H-[3][4][1]triazole-3-thiol | Thione | N-H: ~13.5 (br s) | C=S: ~165 | 0 (Reference) |
| Thiol | S-H: ~8.0 (s) | C-S: ~150 | +2.5 |
Note: The above data is illustrative and will vary depending on the specific derivative and computational method.
Visualizing the Tautomeric Equilibrium
Caption: Thione-thiol tautomeric equilibrium.
Experimental and Computational Workflow
Caption: Workflow for tautomerism analysis.
Conclusion and Future Directions
The thione-thiol tautomerism of 4-Phenyl-5-pyridin-3-yl-4H-[3][4][1]triazole-3-thiol derivatives is a critical aspect of their chemical behavior with direct implications for their biological activity. A comprehensive understanding of this equilibrium requires a synergistic approach, combining modern synthetic methods with advanced spectroscopic, crystallographic, and computational techniques. For drug development professionals, the ability to predict and control the tautomeric preference of these and related heterocyclic systems is essential for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic properties. Future research in this area will likely focus on the development of more accurate predictive models for tautomerism in diverse solvent environments and the exploration of how tautomeric shifts can be exploited to fine-tune the activity of drug candidates.
References
-
Journal of Chemical and Pharmaceutical Research, 2016, 8(4):84-88. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]
-
Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 20(4), 635-644. [Link]
-
Srivastava, A. K., & Misra, N. (2021). A Comprehensive DFT Study on a Thione Compound and its Tautomer. In DFT Based Studies on Bioactive Molecules (pp. 120-142). CRC Press. [Link]
-
Kaushik, N., Kumar, N., & Kumar, A. (2013). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & medicinal chemistry letters, 23(15), 4239-4243. [Link]
-
Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
-
Bentham Science Publishers. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. [Link]
-
DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology, 12(4), 419-426. [Link]
-
Elguero, J., Claramunt, R. M., & Marzin, C. (1976). The use of NMR spectroscopy to study tautomerism. In Advances in Heterocyclic Chemistry (Vol. 20, pp. 1-64). Academic Press. [Link]
-
Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium, 1, 1-38. [Link]
-
Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR. [Link]
-
Al-Warhi, T., Al-Ghorbani, M., Sarheed, O., Al-Majid, A. M., Barakat, A., & Ali, M. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5143. [Link]
-
Arslan, H., & Külcü, N. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
-
Pop, R., Ciceu, A., & Cristea, M. V. (2015). Theoretical considerations regarding the thione-thiol tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. Acta Chimica Slovenica, 62(1), 1-8. [Link]
-
Samelyuk, Y., & Kaplaushenko, A. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. VÌSNIK Farmacìï, (3), 4-15. [Link]
-
Hryhoriv, H., Chornous, V., & Vovk, M. (2025). 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Farmatsevtychnyi Zhurnal, (1), 45-54. [Link]
-
El-Gamel, N. E. A., & El-Gohary, A. R. (2021). Crystal structure, MEP/DFT/XRD, thione ⇌ thiol tautomerization, Hirshfeld, TG/DTG, and molecular docking of (E)-methyl 2-(1-phenylethylidene) hydrazinecarbodithioate. Journal of Molecular Structure, 1230, 129881. [Link]
-
Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
-
Fisyuk, A. S., & Vorobyev, A. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 5013. [Link]
-
Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. [Link]
-
Al-Masoudi, N. A. (2011). The chemistry of mercapto-and thione-substituted 1, 2, 4-triazoles and their utility in heterocyclic synthesis. ARKIVOC: Online Journal of Organic Chemistry. [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][1]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 251-262. [Link]
-
Kaczmarek, M. T., & Kaczor, A. A. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO 2 complexes. Physical Chemistry Chemical Physics. [Link]
-
Mohammed, I. A., Naser, Z. A., & Hameed, A. S. (2025). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 39(6), 1121-1136. [Link]
-
Al-Warhi, T., Al-Ghorbani, M., Sarheed, O., Al-Majid, A. M., Barakat, A., & Ali, M. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2268. [Link]
-
Pérez-Gálvez, D., Notario, R., Al-Awadi, N., & El-Dusouqui, O. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 29(3), 675. [Link]
-
Al-Otaibi, J. S., Al-Amri, A. M., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2023). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific reports, 13(1), 15682. [Link]
-
Al-Warhi, T., Al-Ghorbani, M., Sarheed, O., Al-Majid, A. M., Barakat, A., & Ali, M. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1, 2, 4-Triazolo [4', 3': 2, 3] pyridazino [4, 5-b] indole and Its Precursor. Available at SSRN 4485741. [Link]
-
Jacquemin, D., & Perpète, E. A. (2006). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]
-
ResearchGate. (n.d.). The thione-thiol tautomerism in 1,2,4-triazoles. [Link]
-
Al-Ghorbani, M., Al-Warhi, T., Sarheed, O., Al-Majid, A. M., Barakat, A., & Ali, M. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 29(17), 3922. [Link]
-
Eckert, S., Gelin, M. F., & Domcke, W. (2022). Targeting individual tautomers in equilibrium by resonant inelastic X-ray scattering. The journal of physical chemistry letters, 13(11), 2536-2541. [Link]
-
Kaya, S., & Avcı, D. (2021). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Advanced Journal of Science and Engineering, 2(2), 95-101. [Link]
-
Wikipedia. (n.d.). Ultraviolet–visible spectroscopy of stereoisomers. [Link]
-
Linciano, P., Gianquinto, E., Montanari, M., Maso, L., Bellio, P., Cebrián-Sastre, E., ... & Costi, M. P. (2023). Structure-Based Optimization of 1, 2, 4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17006. [Link]
-
Fedotov, O., & Hotsulia, A. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Marmara Pharmaceutical Journal, 22(4), 553-561. [Link]
-
ResearchGate. (n.d.). Substituent Tautomerism of Six-Membered Ring Heterocycles. [Link]
-
Enchev, V., & Angelova, S. (2010). Ab initio study of the tautomerism of 2, 5-substituted diazoles. Structural Chemistry, 21(5), 929-937. [Link]
-
Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-369. [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][4][1]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 251-262. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 11. dial.uclouvain.be [dial.uclouvain.be]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 19. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
